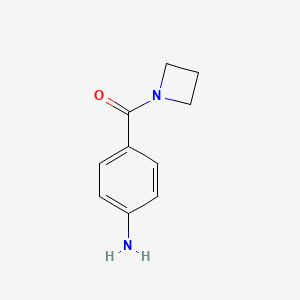

Methanone, (4-aminophenyl)-1-azetidinyl-

Description

Contextualizing Four-Membered Nitrogen Heterocycles in Synthetic Organic Chemistry

Azetidines are four-membered saturated heterocycles containing a nitrogen atom. For a long time, they were relatively unexplored compared to their three-membered (aziridine) and five-membered (pyrrolidine) counterparts, largely due to challenges associated with their synthesis. nih.gov However, recent advancements have made these structures more accessible, leading to a surge in their utilization. chemrxiv.org

The defining feature of the azetidine (B1206935) ring is its significant ring strain, estimated to be around 25.4 kcal/mol. nih.gov This inherent strain is lower than that of the highly reactive aziridines but substantially higher than that of the more stable pyrrolidines. nih.gov This intermediate reactivity provides a unique balance, making the azetidine ring stable enough for handling and incorporation into complex molecules, yet reactive enough to participate in specific ring-opening reactions under controlled conditions. nih.gov

In medicinal chemistry, the azetidine moiety has gained recognition as a valuable scaffold. nih.gov Its rigid, three-dimensional structure can impart favorable conformational constraints on a molecule, which can lead to improved binding affinity and selectivity for biological targets. Furthermore, the nitrogen atom can serve as a hydrogen bond acceptor, and the ring itself can act as a bioisostere for other chemical groups, helping to fine-tune the physicochemical properties of a drug candidate, such as solubility and metabolic stability. nih.govchemrxiv.org

The Significance of Aminophenyl Ketone Moieties in Molecular Design

The aminophenyl ketone moiety is a versatile and widely used building block in organic synthesis and drug discovery. This structural unit consists of an aromatic ketone where one of the phenyl rings is substituted with an amino group. Aromatic ketones are a fundamental class of compounds known for their diverse applications in pharmaceuticals and materials science. nih.gov

The carbonyl group of the ketone is a key functional handle. It is electrophilic in nature, making it susceptible to nucleophilic attack, and it can act as a hydrogen bond acceptor. These properties allow it to participate in a wide array of chemical transformations and to interact with biological targets like enzymes and receptors. nih.gov The presence of the aminophenyl group further enhances the utility of the scaffold. The amino group can be readily functionalized, serving as a key point for diversification and the attachment of other molecular fragments.

Compounds containing the aminophenyl ketone core are key intermediates in the preparation of numerous active pharmaceutical ingredients. The combination of a rigid aromatic system, a reactive ketone linker, and a versatile amino group makes this moiety a powerful component in the design of molecules with tailored biological activities.

Rationale for Investigating the Methanone (B1245722), (4-aminophenyl)-1-azetidinyl- Scaffold

The investigation into the Methanone, (4-aminophenyl)-1-azetidinyl- scaffold is driven by the hypothesis that the fusion of the azetidine and aminophenyl ketone architectures will result in a molecule with novel and advantageous properties. This rationale is built on several key points:

Structural Rigidity and Vectorial Orientation: The azetidine ring, when N-acylated with the 4-aminobenzoyl group, creates a rigid amide linkage. This structure positions the aminophenyl group in a well-defined spatial orientation relative to the azetidine ring. Such conformational restriction is highly sought after in drug design as it can reduce the entropic penalty upon binding to a biological target, potentially leading to higher potency.

Modulation of Physicochemical Properties: The incorporation of the compact, polar azetidine ring can influence key molecular properties such as solubility, lipophilicity (LogP), and metabolic stability. Compared to more common acyclic amines or larger rings like piperidine, the azetidine group offers a distinct profile that can be beneficial for optimizing drug-like characteristics.

Synthetic Versatility: The scaffold presents two key points for chemical modification. The primary amino group on the phenyl ring is a versatile handle for a wide range of functionalization reactions, including amidation, alkylation, and diazotization, allowing for the construction of diverse chemical libraries. The azetidine ring itself, while relatively stable, can undergo specific chemical manipulations if desired.

Bioisosteric Replacement: The azetidinyl-methanone portion can be considered a bioisosteric replacement for other common chemical groups in known bioactive molecules. This strategy of replacing a functional group with another that retains similar biological activity but has improved properties is a common tactic in medicinal chemistry to overcome issues like toxicity or poor pharmacokinetics.

By combining the conformational benefits of the azetidine ring with the proven synthetic utility and biological relevance of the aminophenyl ketone moiety, the Methanone, (4-aminophenyl)-1-azetidinyl- scaffold represents a promising platform for the development of novel chemical probes and therapeutic candidates. Its structure is a gateway to a chemical space that is distinct from its individual components.

Data Table for Methanone, (4-aminophenyl)-1-azetidinyl-

Below are the calculated and known properties for the target compound. It is important to note that as a potentially novel or intermediate compound, extensive experimental data is not widely available in public databases.

| Property | Value |

| IUPAC Name | (4-aminophenyl)(azetidin-1-yl)methanone |

| Molecular Formula | C₁₀H₁₂N₂O |

| Molecular Weight | 176.22 g/mol |

| CAS Number | Not found in public databases |

| Canonical SMILES | C1CN(C1)C(=O)C2=CC=C(C=C2)N |

| InChI Key | UWHAEFFNLGZVBD-UHFFFAOYSA-N |

| Appearance | Data not available |

| Melting Point | Data not available |

| Boiling Point | Data not available |

Note: The properties in this table are computationally generated or inferred unless otherwise stated. Experimental validation is required for confirmation.

Structure

3D Structure

Properties

CAS No. |

934524-30-8 |

|---|---|

Molecular Formula |

C10H12N2O |

Molecular Weight |

176.21 g/mol |

IUPAC Name |

(4-aminophenyl)-(azetidin-1-yl)methanone |

InChI |

InChI=1S/C10H12N2O/c11-9-4-2-8(3-5-9)10(13)12-6-1-7-12/h2-5H,1,6-7,11H2 |

InChI Key |

URGBUMVAMWUTPV-UHFFFAOYSA-N |

Canonical SMILES |

C1CN(C1)C(=O)C2=CC=C(C=C2)N |

Origin of Product |

United States |

Synthetic Methodologies for Methanone, 4 Aminophenyl 1 Azetidinyl and Analogous Azetidinyl Ketones

Established Strategies for Azetidine (B1206935) Ring Formation

The construction of the azetidine ring is a significant challenge in organic synthesis due to the inherent ring strain of the four-membered heterocycle. clockss.org A variety of synthetic methods have been developed to overcome this hurdle, ranging from classical cyclization reactions to modern transition metal-catalyzed approaches.

Intramolecular Cyclization and Ring-Closing Reactions

Intramolecular cyclization is a cornerstone of azetidine synthesis, relying on the formation of a C-N bond from a linear precursor. A common and historical method involves the nucleophilic displacement of a leaving group on a γ-carbon by a nitrogen atom. clockss.org This can be achieved through the cyclization of γ-haloamines or activated γ-aminoalcohols. clockss.org

More recently, the intramolecular aminolysis of epoxides has emerged as a powerful tool for constructing substituted azetidines. For instance, lanthanum(III) triflate (La(OTf)₃) has been shown to catalyze the intramolecular regioselective aminolysis of cis-3,4-epoxy amines, affording azetidines in high yields. frontiersin.orgnih.gov This method tolerates a range of functional groups, making it a versatile approach. frontiersin.orgnih.gov

| Precursor Type | Reaction Condition | Key Features |

| γ-Haloamines | Base | One of the oldest and most common routes. |

| Activated γ-aminoalcohols | Activating agent (e.g., MsCl), Base | Versatile for various substitution patterns. |

| cis-3,4-Epoxy amines | La(OTf)₃ catalyst | High yields, high regioselectivity, good functional group tolerance. frontiersin.orgnih.gov |

Cycloaddition Approaches for Azetidine Synthesis

Cycloaddition reactions provide a direct and efficient pathway to the azetidine core by forming two new bonds in a single step. The [2+2] photocycloaddition between an imine and an alkene, known as the aza Paternò-Büchi reaction, is a prominent example. nih.govresearchgate.net This reaction, however, has traditionally been limited by challenges such as the rapid isomerization of the imine excited state. researchgate.net Recent advancements have overcome some of these limitations through the use of visible-light photocatalysis, enabling the intermolecular [2+2] cycloaddition of oximes with alkenes to produce highly functionalized azetidines under mild conditions. nih.govspringernature.comrsc.org

Another significant cycloaddition method is the Staudinger synthesis, which involves the [2+2] cycloaddition of a ketene (B1206846) and an imine to form a β-lactam (azetidin-2-one). mdpi.com While this yields a ketone within the ring, the resulting β-lactam can be a precursor to other functionalized azetidines through further chemical modifications.

| Cycloaddition Type | Reactants | Key Features |

| Aza Paternò-Büchi ([2+2] photocycloaddition) | Imine and Alkene | Direct formation of the azetidine ring; recent advances use visible light photocatalysis. nih.govnih.gov |

| Staudinger Synthesis ([2+2] cycloaddition) | Ketene and Imine | Forms a β-lactam (azetidin-2-one) intermediate. mdpi.com |

Ring Expansion Reactions from Precursor Heterocycles

Ring expansion reactions offer an alternative route to azetidines, starting from more readily available three-membered heterocycles like aziridines. For instance, the reaction of rhodium-bound carbenes with strained bicyclic methylene (B1212753) aziridines can result in a formal [3+1] ring expansion to yield highly-substituted methylene azetidines with excellent stereoselectivity. nih.gov Additionally, copper-catalyzed ring expansion of diazo-aziridines can lead to the formation of 2-azetines, which are unsaturated precursors to azetidines. nih.gov

| Precursor Heterocycle | Reagent | Resulting Azetidine Derivative |

| Methylene Aziridine | Rhodium-bound carbene | Highly-substituted methylene azetidine. nih.gov |

| Diazo-aziridine | Copper catalyst | 2-Azetine. nih.gov |

Strain-Release Functionalization and Homologation Pathways

The high ring strain of certain bicyclic systems can be harnessed as a driving force for the synthesis of functionalized azetidines. A notable example is the strain-release functionalization of 1-azabicyclo[1.1.0]butanes (ABBs). acs.orgnih.gov These highly strained molecules can react with a variety of nucleophiles, leading to the stereospecific opening of the bicyclic system and the formation of a substituted azetidine ring. acs.org This approach allows for a modular and programmable synthesis of complex and stereopure azetidines. acs.orgnih.gov The addition of nucleophilic organometallic species to in situ generated azabicyclobutanes enables the selective formation of 3-arylated azetidine intermediates. chemrxiv.org

| Starting Material | Key Feature | Product |

| 1-Azabicyclo[1.1.0]butane (ABB) | Strain-release | Functionalized azetidine. acs.orgnih.gov |

Transition Metal-Catalyzed Coupling Reactions for Azetidine Scaffolds

Transition metal catalysis has provided powerful tools for the construction of azetidine rings, often with high levels of control over stereochemistry. Palladium(II)-catalyzed intramolecular γ-C(sp³)–H amination has been reported for the synthesis of functionalized azetidines. rsc.org This method involves the reductive elimination from an alkyl-Pd(IV) intermediate to form the azetidine ring. rsc.org

Furthermore, nickel-catalyzed cross-coupling reactions have been employed in a polar-radical relay strategy. This involves the ring strain release of benzoylated 1-azabicyclo[1.1.0]butane to enable a Suzuki Csp²-Csp³ cross-coupling with boronic acids, providing access to azetidines bearing all-carbon quaternary centers. organic-chemistry.orgacs.org Iron-catalyzed cross-coupling of 3-iodoazetidines with Grignard reagents has also been developed, allowing for the introduction of various aryl, heteroaryl, vinyl, and alkyl groups. rsc.org

| Metal Catalyst | Reaction Type | Key Features |

| Palladium(II) | Intramolecular γ-C(sp³)–H amination | Good functional group tolerance. rsc.org |

| Nickel | Suzuki Csp²-Csp³ cross-coupling | Access to all-carbon quaternary centers. organic-chemistry.orgacs.org |

| Iron | Cross-coupling of 3-iodoazetidines | Broad scope of Grignard reagents. rsc.org |

Methodologies for Introducing the 4-Aminophenyl Ketone Unit

Once the azetidine ring is formed, the next critical step is the introduction of the (4-aminophenyl)methanone moiety. This can be achieved through several synthetic strategies, primarily involving the formation of the C-N bond between the azetidine nitrogen and the carbonyl carbon of the 4-aminobenzoyl group, or by forming the C-C bond between the azetidine and a pre-functionalized aniline.

A direct approach involves the acylation of a pre-formed azetidine with a suitable 4-aminobenzoyl derivative. To prevent undesired side reactions on the amino group of the benzoyl moiety, it is often necessary to use a protected form, such as N-Boc-4-aminobenzoyl chloride or a similar activated carboxylic acid derivative. The protecting group can then be removed in a subsequent step.

Alternatively, one could perform a nucleophilic aromatic substitution (SNA_r) or a Buchwald-Hartwig amination to couple the azetidine with a 4-fluorobenzonitrile or 4-halobenzonitrile, followed by hydrolysis of the nitrile to the corresponding carboxylic acid and subsequent conversion to the ketone. However, a more direct ketone synthesis would be preferable.

A plausible and efficient route would be the acylation of an N-unsubstituted azetidine with 4-nitrobenzoyl chloride, followed by the reduction of the nitro group to the desired amine. This two-step sequence is a common strategy for the synthesis of aromatic amines.

Another potential strategy is the Friedel-Crafts acylation of a suitably protected aniline derivative with an azetidine-1-carbonyl chloride. This would form the carbon-carbon bond of the ketone directly. However, the reactivity of the azetidine-1-carbonyl chloride and potential side reactions would need to be carefully controlled.

Finally, for the synthesis of analogous azetidinyl ketones, the methodologies described for the formation of the azetidine ring can be combined with the introduction of various aroyl or acyl groups, demonstrating the modularity of these synthetic approaches.

| Method | Key Reagents | Description |

| Acylation with Protected Aminobenzoyl Chloride | Azetidine, N-Boc-4-aminobenzoyl chloride, Base | Acylation followed by deprotection of the amino group. |

| Acylation and Reduction | Azetidine, 4-Nitrobenzoyl chloride, Reducing agent (e.g., H₂, Pd/C) | Acylation with a nitro-substituted benzoyl chloride, followed by reduction of the nitro group. |

| Buchwald-Hartwig Amination | Azetidine, 4-Halobenzophenone, Palladium catalyst, Ligand, Base | Direct coupling of the azetidine with a pre-formed 4-halobenzophenone. |

Synthesis of Substituted Aminophenyl Ketones

The aminophenyl ketone moiety serves as a crucial precursor for the synthesis of Methanone (B1245722), (4-aminophenyl)-1-azetidinyl-. Several classical and modern synthetic methods are available for the preparation of these intermediates.

One of the most established methods is the Friedel-Crafts acylation . This reaction involves the acylation of an aromatic ring with an acyl halide or anhydride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃) iris-biotech.depeptide.comrsc.org. For the synthesis of substituted aminophenyl ketones, anilines or their derivatives can be used as the aromatic substrate. However, the amino group is a strong activating group and can coordinate with the Lewis acid, deactivating the catalyst and leading to side reactions. Therefore, it is often necessary to protect the amino group prior to acylation. Common protecting groups include acetyl or tosyl groups. When the para-position of the aniline is already substituted, the acylation may occur at the ortho-position, providing a route to 2-aminobenzophenones nih.gov.

Another versatile approach involves the use of anthranilic acid and its derivatives . The amino group can be protected, for example, by forming an amidine with dimethylformamide, followed by conversion of the carboxylic acid to its acid chloride. This acid chloride can then undergo a Friedel-Crafts reaction to yield the desired aminophenyl ketone nih.gov. Alternatively, the lithium salts of anthranilic acids can react with heterocyclic lithium reagents in the presence of chlorotrimethylsilane to produce 2-aminophenyl heterocyclic ketones in a one-step synthesis organic-chemistry.orgacs.org.

Furthermore, nucleophilic aromatic substitution reactions offer a viable pathway. For instance, nitrobenzene derivatives can react with phenylacetonitrile in the presence of a base to form 2,1-benzisoxazoles. Subsequent reduction of the benzisoxazole yields the corresponding 2-aminobenzophenone. This two-step process can be accelerated using ultrasound irradiation nih.govrsc.org.

Modern palladium-catalyzed cross-coupling reactions have also emerged as powerful tools for the synthesis of aminophenyl ketones. These methods include the addition of arylboronic acids or sodium arylsulfinates to 2-aminobenzonitriles nih.gov.

| Synthetic Method | Starting Materials | Key Reagents/Conditions | Product Type |

|---|---|---|---|

| Friedel-Crafts Acylation | Aniline (or protected aniline), Acyl Halide/Anhydride | Lewis Acid (e.g., AlCl₃) | Aminophenyl Ketone |

| From Anthranilic Acid | Anthranilic Acid, Organolithium Reagent | Chlorotrimethylsilane | 2-Aminophenyl Ketone |

| Nucleophilic Aromatic Substitution | Nitrobenzene derivative, Phenylacetonitrile | Base (e.g., KOH), then Reduction (e.g., Fe/acetic acid) | 2-Aminobenzophenone |

| Palladium-Catalyzed Cross-Coupling | 2-Aminobenzonitrile, Arylboronic Acid | Palladium Catalyst | 2-Aminobenzophenone |

Direct C-N Bond Formation and Amidation Strategies

The crucial step in the synthesis of Methanone, (4-aminophenyl)-1-azetidinyl- is the formation of the amide bond between the (4-aminophenyl)carbonyl moiety and the azetidine ring. This can be achieved through several direct C-N bond formation and amidation strategies.

A common and straightforward approach involves the acylation of azetidine with an activated carboxylic acid derivative of 4-aminobenzoic acid. To prevent polymerization or self-condensation of the 4-aminobenzoic acid, the amino group is typically protected. A common strategy is to start with 4-nitrobenzoic acid. The carboxylic acid is first converted to a more reactive species, such as an acyl chloride, by treatment with reagents like thionyl chloride (SOCl₂) or oxalyl chloride. The resulting 4-nitrobenzoyl chloride can then be reacted with azetidine in the presence of a base (e.g., triethylamine) to form N-(4-nitrobenzoyl)azetidine. Subsequent reduction of the nitro group, for example, through catalytic hydrogenation (e.g., H₂, Pd/C) or using reducing agents like tin(II) chloride (SnCl₂), affords the desired Methanone, (4-aminophenyl)-1-azetidinyl-.

Alternatively, direct amide coupling reactions between 4-aminobenzoic acid (with a protected amino group) and azetidine can be employed. A wide array of modern coupling reagents can facilitate this transformation. These reagents activate the carboxylic acid in situ, allowing for efficient reaction with the amine. Common classes of coupling reagents include carbodiimides (e.g., DCC, EDC), phosphonium salts (e.g., PyBOP, HBTU), and uronium/aminium salts (e.g., HATU, HCTU) iris-biotech.depeptide.comluxembourg-bio.comuni-kiel.deuniurb.itsigmaaldrich.comresearchgate.net. The choice of coupling reagent and reaction conditions can be optimized to achieve high yields and minimize side reactions. For instance, the use of additives like 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt) with carbodiimides can suppress racemization and improve reaction efficiency peptide.comluxembourg-bio.comuniurb.it.

| Strategy | Precursors | Key Reagents | Intermediate/Product |

|---|---|---|---|

| Acyl Chloride Method | 4-Nitrobenzoic acid, Azetidine | 1. SOCl₂ or (COCl)₂ 2. Base (e.g., Et₃N) 3. Reducing agent (e.g., H₂/Pd/C) | 1. 4-Nitrobenzoyl chloride 2. N-(4-Nitrobenzoyl)azetidine 3. Methanone, (4-aminophenyl)-1-azetidinyl- |

| Direct Amide Coupling | N-Protected 4-aminobenzoic acid, Azetidine | Coupling reagent (e.g., HATU, PyBOP) | N-Protected (4-aminophenyl)(azetidin-1-yl)methanone |

Convergent and Divergent Synthetic Routes to Methanone, (4-aminophenyl)-1-azetidinyl- Derivatives

The synthesis of libraries of Methanone, (4-aminophenyl)-1-azetidinyl- derivatives for applications such as drug discovery often benefits from the use of convergent or divergent synthetic strategies.

A convergent synthesis involves the independent synthesis of two or more fragments of the target molecule, which are then combined in the final steps of the synthesis. For the synthesis of derivatives of Methanone, (4-aminophenyl)-1-azetidinyl-, a convergent approach would involve the separate synthesis of a substituted 4-aminobenzoic acid derivative and a functionalized azetidine. These two fragments would then be coupled in a late-stage amidation reaction. This strategy is highly efficient for creating structural diversity, as a variety of substituted aminobenzoic acids can be coupled with a range of functionalized azetidines to rapidly generate a library of final compounds.

In contrast, a divergent synthesis starts from a common intermediate that is then elaborated into a variety of different products. For example, a common intermediate such as N-(4-nitrobenzoyl)azetidine could be synthesized. The nitro group can then be reduced to an amine, which can subsequently be functionalized in various ways (e.g., alkylation, acylation, sulfonylation) to produce a diverse set of derivatives. Alternatively, functional groups on the azetidine ring of a common precursor could be modified to generate a library of compounds. Divergent synthesis is particularly useful when a common core structure is desired with variations at specific positions.

Development of Multicomponent and Cascade Reactions

To enhance synthetic efficiency and atom economy, multicomponent reactions (MCRs) and cascade reactions are increasingly being developed for the synthesis of heterocyclic compounds, including azetidines.

Multicomponent reactions , where three or more reactants combine in a single synthetic operation to form a product that contains substantial portions of all the reactants, offer a powerful tool for the rapid construction of complex molecules. For instance, copper-catalyzed MCRs of terminal alkynes, sulfonyl azides, and carbodiimides have been reported for the synthesis of functionalized 2-(sulfonylimino)-4-(alkylimino)azetidine derivatives organic-chemistry.org. Another example is a four-component strain-release-driven synthesis of functionalized azetidines, which leverages the ring-opening of azabicyclo[1.1.0]butane nih.govresearchwithrutgers.com. While not directly yielding the target molecule, these MCRs provide access to highly functionalized azetidine rings that could be further elaborated.

Cascade reactions , also known as tandem or domino reactions, involve a series of intramolecular transformations that occur sequentially without the need for isolation of intermediates. These reactions can rapidly build molecular complexity from simple starting materials. For example, a photo-induced copper-catalyzed [3+1] radical cascade cyclization of tertiary alkylamines with alkynes has been developed for the synthesis of highly functionalized azetidines nih.gov. Such strategies, if adapted to include a (4-aminophenyl)carbonyl moiety, could provide a highly efficient route to the target compounds.

Control of Stereochemistry in Azetidinyl Ketone Synthesis

For many applications, particularly in medicinal chemistry, the stereochemistry of the azetidine ring is of paramount importance. Therefore, the development of stereoselective synthetic methods for azetidinyl ketones is a key area of research.

The control of stereochemistry can be achieved through various approaches. One common strategy is the use of chiral starting materials . For example, enantiomerically pure amino acids can serve as precursors for the synthesis of chiral azetidines.

Asymmetric catalysis is another powerful tool for controlling stereochemistry. Chiral catalysts can be used to induce enantioselectivity in the formation of the azetidine ring or in the functionalization of a pre-existing azetidine. For example, chiral phosphoric acid-catalyzed multicomponent reactions of anilines, aldehydes, and azetidinones have been developed to access tetrahydroquinoline-fused azetidines with high enantioselectivity nih.gov. Similarly, copper-catalyzed asymmetric boryl allylation of azetines provides access to chiral 2,3-disubstituted azetidines acs.org. The desymmetrization of N-acyl-azetidines using chiral phosphoric acid catalysts is another elegant approach to introduce stereocenters with high enantioselectivity rsc.orgnih.gov.

The use of chiral auxiliaries is a well-established method for stereocontrol. A chiral auxiliary is temporarily attached to the substrate, directs the stereochemical outcome of a reaction, and is then removed. For instance, chiral sulfinamides have been used as auxiliaries in the asymmetric synthesis of 2-substituted azetidines nih.gov.

Finally, diastereoselective reactions can be employed where a pre-existing stereocenter in the molecule directs the formation of a new stereocenter. The Staudinger reaction, the [2+2] cycloaddition of a ketene and an imine to form a β-lactam (azetidin-2-one), is a classic example where the stereochemistry of the imine can influence the stereochemical outcome of the product uniurb.it. While this reaction forms a β-lactam, the principles of diastereoselection are applicable to the synthesis of other substituted azetidines.

| Compound Name |

|---|

| Methanone, (4-aminophenyl)-1-azetidinyl- |

| 4-aminobenzoic acid |

| azetidine |

| 4-nitrobenzoic acid |

| thionyl chloride |

| oxallyl chloride |

| 4-nitrobenzoyl chloride |

| triethylamine |

| N-(4-nitrobenzoyl)azetidine |

| tin(II) chloride |

| 1-hydroxybenzotriazole |

| 1-hydroxy-7-azabenzotriazole |

| 2,1-benzisoxazole |

| 2-aminobenzophenone |

| anthranilic acid |

| chlorotrimethylsilane |

| 2-(sulfonylimino)-4-(alkylimino)azetidine |

| azabicyclo[1.1.0]butane |

| tetrahydroquinoline-fused azetidine |

| β-lactam |

| azetidin-2-one |

Mechanistic Insights and Chemical Reactivity of Methanone, 4 Aminophenyl 1 Azetidinyl

Conformational Analysis and Ring Strain Effects on Azetidine (B1206935) Reactivity

The chemical behavior of Methanone (B1245722), (4-aminophenyl)-1-azetidinyl- is significantly influenced by the structural characteristics of its four-membered azetidine ring. Azetidines, as a class of heterocycles, possess a considerable degree of ring strain, estimated to be around 25.4 kcal/mol. rsc.org This inherent strain is a driving force behind their unique reactivity, positioning them between the highly reactive, less stable aziridines (approx. 27.7 kcal/mol) and the more stable, unreactive five-membered pyrrolidines (approx. 5.4 kcal/mol). rsc.org This energetic landscape makes the azetidine ring in (4-aminophenyl)-1-azetidinyl-methanone susceptible to cleavage under specific reaction conditions, while remaining stable enough for practical handling. rsc.orgresearchwithrutgers.com

The conformational preference of the azetidine ring is typically a puckered, non-planar arrangement to alleviate some of the torsional strain. The nitrogen atom of the ring can undergo inversion, leading to different puckered conformations. In the case of N-substituted azetidines like (4-aminophenyl)-1-azetidinyl-methanone, the substituent's size and electronic nature can influence the ring's conformation and the inversion barrier. The connection to the carbonyl group of the methanone functionality introduces delocalization of the nitrogen lone pair, which can affect the geometry and basicity of the ring nitrogen. nih.gov

The strain within the azetidine ring is a key factor in its synthetic utility, particularly in strain-release reactions. rsc.org Ring-opening reactions, often promoted by acids or electrophiles, are a common pathway for functionalization. rsc.orgnih.gov The activation of the nitrogen atom, for instance through protonation, facilitates nucleophilic attack at the ring carbons, leading to the cleavage of a carbon-nitrogen bond. rsc.orgnih.gov This reactivity, driven by the release of ring strain, allows azetidines to serve as precursors for γ-functionalized amines. rsc.org

Table 1: Comparative Ring Strain Energies of Saturated Nitrogen Heterocycles

| Heterocycle | Ring Size | Approximate Ring Strain (kcal/mol) |

|---|---|---|

| Aziridine | 3 | 27.7 |

| Azetidine | 4 | 25.4 |

| Pyrrolidine | 5 | 5.4 |

| Piperidine | 6 | ~0 |

Reaction Mechanisms Involving the Methanone and Azetidine Functionalities

The dual functionality of Methanone, (4-aminophenyl)-1-azetidinyl-—a ketone and a strained heterocycle—gives rise to a diverse range of chemical transformations at different sites within the molecule.

Ketone Functionality: The carbonyl group of the methanone moiety is a classic electrophilic center. The carbon atom bears a partial positive charge due to the electronegativity of the oxygen atom, making it susceptible to nucleophilic attack. khanacademy.orgmsu.edu This leads to nucleophilic addition reactions, a cornerstone of ketone chemistry. masterorganicchemistry.com A wide array of nucleophiles, including organometallic reagents (e.g., Grignard reagents), hydrides, and amines, can attack the carbonyl carbon. msu.edunih.gov The initial attack typically forms a tetrahedral alkoxide intermediate, which is then protonated (often during an acidic workup) to yield an alcohol. khanacademy.orgmasterorganicchemistry.com

The reaction with primary amines or related reagents of the Y-NH₂ type can lead to the formation of imines (Schiff bases) through an addition-elimination mechanism. libretexts.orglibretexts.org This acid-catalyzed, reversible reaction involves the initial nucleophilic addition of the amine to the carbonyl carbon, followed by the elimination of a water molecule. libretexts.org

Azetidine Ring: The reactivity of the azetidine ring is dominated by nucleophilic ring-opening reactions, facilitated by its inherent strain. nih.govnih.gov These reactions typically require activation of the ring, which can be achieved by protonation of the nitrogen atom with a Brønsted acid or coordination with a Lewis acid. rsc.orgfrontiersin.org This activation enhances the electrophilicity of the ring carbons, making them vulnerable to attack by nucleophiles. The attack, proceeding via an Sₙ2 mechanism, results in the cleavage of a C-N bond and the formation of a polysubstituted linear amine. nih.gov The regioselectivity of the ring-opening can be influenced by the substitution pattern on the azetidine ring. nih.gov

4-Aminophenyl Group: The aromatic ring is subject to electrophilic aromatic substitution. The amino group (-NH₂) is a powerful activating, ortho-, para-directing group. It donates electron density into the phenyl ring, making it more nucleophilic and thus more reactive towards electrophiles. This allows for reactions such as halogenation, nitration, and sulfonation to occur preferentially at the positions ortho to the amino group.

Azetidinyl systems can undergo various rearrangement reactions, often triggered by the inherent ring strain or by specific reaction conditions. While specific rearrangement pathways for Methanone, (4-aminophenyl)-1-azetidinyl- are not extensively detailed in the provided context, general principles for related systems can be considered.

One potential pathway involves the intramolecular ring-opening of the azetidine ring by a nucleophilic group within the molecule itself. For instance, acid-catalyzed decomposition of certain N-substituted azetidines can occur via nucleophilic attack from a pendant amide group. nih.gov Another possibility is rearrangement following photochemical excitation. The Norrish-Yang cyclization, for example, can form azetidinols from α-aminoacetophenones, which can then undergo subsequent ring-opening reactions. beilstein-journals.org

Rearrangements involving azetidine N-oxides, such as the Meisenheimer rearrangement to form isoxazolidines, have also been studied, showcasing the diverse rearrangement chemistry available to this ring system. researchgate.net Although this would require prior oxidation of the azetidine nitrogen in the title compound, it illustrates a potential transformation pathway.

The 4-aminophenyl substituent exerts a significant electronic influence on the reactivity of both the methanone and azetidine functionalities.

Effect on the Ketone: The amino group is electron-donating through resonance. This donation of electron density extends to the carbonyl group, which is conjugated with the aromatic ring. As a result, the partial positive charge on the carbonyl carbon is slightly reduced, making it less electrophilic. khanacademy.org This deactivation means that Methanone, (4-aminophenyl)-1-azetidinyl- would be expected to be less reactive towards nucleophiles compared to ketones with electron-withdrawing or unsubstituted aryl groups. khanacademy.org

Effect on the Azetidine Ring: The electronic effects on the azetidine ring are more complex. The delocalization of the nitrogen lone pair into the carbonyl group reduces the basicity of the azetidine nitrogen. This would make protonation or Lewis acid coordination, the initial steps for many ring-opening reactions, more difficult. Consequently, the kinetics of acid-catalyzed ring-opening might be slower compared to an N-alkyl azetidine.

Effect on the Aromatic Ring: As mentioned, the amino group strongly activates the phenyl ring for electrophilic aromatic substitution, significantly increasing the reaction rate for these transformations compared to unsubstituted benzene (B151609).

Table 2: Predicted Influence of the 4-Aminophenyl Group on Reactivity

| Functional Group | Reaction Type | Predicted Kinetic Effect of 4-Aminophenyl Group | Reason |

|---|---|---|---|

| Methanone (Ketone) | Nucleophilic Addition | Decreased Rate | Electron-donating amino group reduces the electrophilicity of the carbonyl carbon. |

| Azetidine | Acid-Catalyzed Ring-Opening | Decreased Rate | Delocalization of N lone pair into the carbonyl reduces nitrogen basicity, hindering the initial protonation step. |

| Phenyl Ring | Electrophilic Substitution | Increased Rate | Electron-donating amino group strongly activates the aromatic ring. |

Investigations into Reaction Intermediates and Transition States

Understanding the intermediates and transition states in the reactions of Methanone, (4-aminophenyl)-1-azetidinyl- is crucial for elucidating reaction mechanisms and predicting outcomes.

For nucleophilic ring-opening of the azetidine moiety, the reaction proceeds through an azetidinium ion intermediate when activated by an acid. frontiersin.org This positively charged species is highly strained and electrophilic, readily undergoing attack by a nucleophile. Computational studies, such as Density Functional Theory (DFT) calculations, have been employed to better understand the parameters governing the regioselectivity of these ring-opening reactions by analyzing the energies of the transition states. nih.gov For example, calculations on the aminolysis of epoxy amines to form azetidines have shown that the energy of the transition state determines the product selectivity. frontiersin.org

In electrophilic aromatic substitution reactions on the phenyl ring, the characteristic intermediate is a resonance-stabilized carbocation known as an arenium ion or sigma complex. The stability of this intermediate is enhanced by the electron-donating amino group, which helps to delocalize the positive charge, thereby lowering the activation energy of the reaction.

Investigations into photochemical reactions of related systems have identified intermediates such as azetidinols, which are formed and then undergo subsequent strain-releasing ring-opening. beilstein-journals.org These studies highlight the importance of identifying transient species to fully map out complex reaction pathways. beilstein-journals.org

Advanced Computational and Theoretical Characterization of Methanone, 4 Aminophenyl 1 Azetidinyl Analogues

Quantum Mechanical (QM) Studies of Electronic Structure and Energetics

Quantum mechanical calculations are fundamental to elucidating the intrinsic electronic properties and energetic landscapes of methanone (B1245722), (4-aminophenyl)-1-azetidinyl- analogues. Methods such as Density Functional Theory (DFT) are frequently employed to investigate the distribution of electrons and the energies of molecular orbitals. researchgate.net Key parameters derived from these studies include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of the molecule's chemical reactivity and kinetic stability.

For instance, in studies of similar heterocyclic compounds, QM calculations have been used to generate electrostatic potential maps, which visualize the charge distribution and identify regions susceptible to electrophilic or nucleophilic attack. mdpi.com These computational analyses help in understanding the electron-donating and electron-withdrawing nature of different substituents on the aromatic ring or the azetidinyl moiety, which is crucial for predicting reactivity and designing structure-activity relationship (SAR) studies. mdpi.com

Table 1: Key Parameters from Quantum Mechanical Studies and Their Significance

| Parameter | Description | Significance in Molecular Characterization |

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. | Relates to the molecule's ability to donate electrons; important for understanding reactivity with electrophiles. |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. | Relates to the molecule's ability to accept electrons; crucial for reactions with nucleophiles. |

| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. | Indicates the chemical reactivity and kinetic stability of the molecule. A smaller gap suggests higher reactivity. |

| Electrostatic Potential (ESP) | A map of the charge distribution on the molecule's surface. | Identifies electron-rich (nucleophilic) and electron-poor (electrophilic) sites, predicting interaction points. |

| Dipole Moment | A measure of the overall polarity of the molecule. | Influences solubility, intermolecular interactions, and how the molecule orients itself in an electric field. |

Exploration of Reaction Potential Energy Surfaces and Mechanistic Pathways

Computational chemistry provides powerful tools for exploring the mechanisms of chemical reactions involved in the synthesis of azetidinone-containing molecules. The Staudinger [2+2] cycloaddition between a ketene (B1206846) and an imine is a common route for forming the four-membered β-lactam ring found in many azetidinone derivatives. mdpi.com

Theoretical studies, often using DFT, can map the potential energy surface (PES) for such reactions. mdpi.comresearchgate.net This involves identifying and calculating the energies of reactants, transition states, intermediates, and products. mdpi.com By mapping these energetically feasible pathways, researchers can gain a deeper understanding of the reaction mechanism. mdpi.com For example, DFT calculations have been used to analyze whether the cycloaddition proceeds through a concerted or a stepwise mechanism involving a zwitterionic intermediate. mdpi.com Such computational explorations are vital for optimizing reaction conditions, predicting stereochemical outcomes, and even discovering novel reaction intermediates that may not be experimentally observable. mdpi.com

**4.3. Molecular Modeling of Intermolecular Interactions

Molecular docking is a cornerstone of computational drug discovery, used to predict the preferred orientation and binding affinity of a ligand when it interacts with a target receptor. researchgate.net For analogues of methanone, (4-aminophenyl)-1-azetidinyl-, docking studies have been instrumental in identifying potential biological targets and elucidating binding modes. nih.govnih.gov These simulations place the ligand into the binding site of a macromolecule (e.g., an enzyme or receptor) and score the resulting poses based on intermolecular forces. researchgate.netdergipark.org.tr

Azetidinone derivatives have been docked against a variety of targets, including the multidrug and toxin extrusion (MATE) transporter and the epidermal growth factor receptor (EGFR) tyrosine kinase. researchgate.netnih.govdergipark.org.tr The results of these simulations provide valuable information, such as the binding energy or docking score, which helps in prioritizing compounds for further study. researchgate.netresearchgate.net Furthermore, the predicted binding poses reveal key interactions, like hydrogen bonds and hydrophobic contacts, that stabilize the ligand-receptor complex. researchgate.net

Table 2: Representative Molecular Docking Studies of Azetidinone Analogues

| Ligand Class | Putative Target | Docking Software | Key Findings / Predicted Interactions |

| Azetidinone derivatives | MATE Transporter | Not Specified | Identification of potent compounds targeting multidrug resistance pathways. nih.gov |

| Azetidin-2-one derivatives | EGFR Tyrosine Kinase | Not Specified | Compounds showed satisfactory binding in the erlotinib (B232) binding site with high fitness scores. researchgate.netdergipark.org.tr |

| Phenyl(piperazin-1-yl)methanone analogues | Monoacylglycerol Lipase (MAGL) | Not Specified | Virtual screening led to the discovery of reversible MAGL inhibitors. nih.govresearchgate.net |

| Azetidin-2-one derivatives | Tubulin | Not Specified | Development of 3D-QSAR models based on pharmacophore alignment. researchgate.net |

The stability of a ligand-receptor complex is governed by a network of non-covalent interactions (NCIs). nih.gov While docking can predict these interactions, more advanced computational methods are used for their detailed characterization and quantification. These interactions include hydrogen bonds, van der Waals forces, π-π stacking, and halogen bonds. rsc.orgrsc.org

Techniques based on electron density, such as the Quantum Theory of Atoms in Molecules (QTAIM) and Reduced Density Gradient (RDG) analysis, are employed to visualize and understand these subtle forces. researchgate.netnih.gov An RDG analysis, for example, can generate 3D plots of molecular complexes where surfaces are colored to distinguish between strong attractive interactions (like hydrogen bonds), weaker van der Waals interactions, and steric repulsion. researchgate.netnih.gov A comprehensive understanding of the NCI profile is critical for rational drug design, as it allows for the fine-tuning of molecular structures to enhance binding affinity and specificity. nih.gov

Molecular Dynamics (MD) Simulations for Conformational Sampling and Stability

While molecular docking provides a static picture of the binding event, molecular dynamics (MD) simulations introduce temporal dynamics, allowing for the observation of the conformational behavior and stability of the ligand-receptor complex over time. researchgate.netdergipark.org.tr MD simulations solve Newton's equations of motion for a system of atoms and molecules, generating a trajectory that reveals how the complex behaves in a simulated physiological environment. nih.gov

Key metrics analyzed from MD trajectories include the Root Mean Square Deviation (RMSD) and the Root Mean Square Fluctuation (RMSF). researchgate.net A stable RMSD for the ligand and protein backbone suggests that the complex remains in a stable conformation, validating the docking pose. researchgate.net RMSF analysis identifies which parts of the protein are flexible and which are rigid upon ligand binding. researchgate.net Due to the vast conformational landscape of biological systems, enhanced sampling techniques like metadynamics and replica-exchange MD are often necessary to overcome energy barriers and explore biologically relevant events on accessible timescales. mdpi.comlivecomsjournal.orgspringernature.com

Table 3: Interpretation of Key Metrics from Molecular Dynamics Simulations

| Metric | Description | Interpretation |

| Root Mean Square Deviation (RMSD) | Measures the average distance between the atoms of the simulated structure and a reference structure over time. | A low and stable RMSD value indicates that the complex has reached equilibrium and is structurally stable. Large fluctuations may suggest instability. |

| Root Mean Square Fluctuation (RMSF) | Measures the fluctuation of each individual residue or atom from its average position during the simulation. | Highlights flexible regions of the protein (e.g., loops) and regions that become more rigid upon ligand binding. |

| Radius of Gyration (Rg) | A measure of the compactness of the protein structure. | A stable Rg value suggests the protein is maintaining its overall fold and is not undergoing denaturation. |

| Hydrogen Bond Analysis | Tracks the formation and breaking of hydrogen bonds between the ligand and receptor over time. | Identifies stable and transient hydrogen bonds, confirming key interactions that contribute to binding affinity. |

In Silico Approaches for Structure-Activity Relationship (SAR) Prediction and Analysis

In silico methods are crucial for establishing Structure-Activity Relationships (SAR), which correlate a molecule's chemical structure with its biological activity. nih.gov For analogues of methanone, (4-aminophenyl)-1-azetidinyl-, these approaches help predict the activity of novel compounds and guide synthetic efforts toward more potent molecules. nih.govresearchgate.net

One common technique is Quantitative Structure-Activity Relationship (QSAR) modeling. researchgate.net In 3D-QSAR, for example, a set of aligned molecules with known activities is used to build a statistical model that relates their 3D properties (e.g., steric and electrostatic fields) to their biological function. researchgate.net These models can then be used to predict the activity of new, untested analogues. SAR analysis also involves the calculation of various molecular descriptors—physicochemical, electronic, and topological properties—that may influence a compound's activity. mdpi.com Additionally, computational ADME (Absorption, Distribution, Metabolism, and Excretion) predictions are often integrated into SAR studies to evaluate the drug-likeness of the designed compounds at an early stage. dergipark.org.trnih.gov

Table 4: Common Molecular Descriptors Used in SAR/QSAR Studies

| Descriptor Category | Example Descriptors | Relevance to Biological Activity |

| Electronic | HOMO/LUMO energies, Dipole moment, Partial charges | Describe a molecule's reactivity, polarity, and ability to form electrostatic interactions. mdpi.com |

| Steric / Topological | Molecular Weight, Molar Refractivity, Surface Area, Shape Indices | Relate to the size and shape of the molecule, influencing its fit within a receptor binding site. |

| Physicochemical | LogP (lipophilicity), Polar Surface Area (PSA), Number of H-bond donors/acceptors | Govern pharmacokinetic properties like membrane permeability, solubility, and oral bioavailability. |

| Quantum Chemical | Electron affinity, Ionization potential | Provide detailed insights into the electronic character and reactivity of the molecule. |

Sophisticated Analytical Methodologies for Characterizing Methanone, 4 Aminophenyl 1 Azetidinyl

Spectroscopic Techniques for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for determining the structure of organic molecules in solution.

¹H NMR: The proton NMR spectrum of Methanone (B1245722), (4-aminophenyl)-1-azetidinyl- would provide information on the number of different types of protons, their electronic environment, and their proximity to other protons. The aromatic protons of the 1,4-disubstituted benzene (B151609) ring are expected to appear as two distinct doublets (an AA'BB' system) in the aromatic region (approx. δ 6.6-7.8 ppm). The protons of the azetidine (B1206935) ring would appear in the aliphatic region, with the two methylene (B1212753) groups adjacent to the nitrogen appearing as triplets (approx. δ 4.1-4.4 ppm) and the central methylene group appearing as a quintet (approx. δ 2.2-2.5 ppm). The amine (-NH₂) protons would likely appear as a broad singlet.

¹³C NMR: The carbon-13 NMR spectrum complements the ¹H NMR by showing the number of chemically distinct carbon atoms. For this molecule, ten distinct signals would be anticipated: six for the aromatic ring carbons, three for the azetidine ring carbons, and one for the carbonyl carbon (C=O), which would be the most downfield signal (approx. δ 165-170 ppm).

2D-NMR: Two-dimensional NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be used to definitively assign these signals. A COSY spectrum would show correlations between coupled protons (e.g., between adjacent methylene groups in the azetidine ring), while an HSQC spectrum would correlate each proton signal with its directly attached carbon atom, confirming the C-H framework of the molecule.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for Methanone, (4-aminophenyl)-1-azetidinyl-

| Atom Position | Predicted ¹H Shift (ppm), Multiplicity | Predicted ¹³C Shift (ppm) |

|---|---|---|

| Carbonyl (C=O) | - | ~167.0 |

| Aromatic C1 (C-NH₂) | - | ~150.0 |

| Aromatic C2/C6 (CH) | ~6.65, d | ~113.5 |

| Aromatic C3/C5 (CH) | ~7.70, d | ~131.0 |

| Aromatic C4 (C-C=O) | - | ~125.0 |

| Azetidine Cα (CH₂) | ~4.25, t | ~55.0 |

| Azetidine Cβ (CH₂) | ~2.35, p | ~17.0 |

Note: Predicted values are based on standard chemical shift tables and data from structurally similar compounds. Actual experimental values may vary based on solvent and other conditions.

Vibrational spectroscopy probes the functional groups within a molecule by measuring the absorption of infrared light (FT-IR) or the inelastic scattering of monochromatic light (Raman).

FT-IR Spectroscopy: The FT-IR spectrum would clearly show characteristic absorption bands confirming the presence of key functional groups. The N-H stretching of the primary amine would appear as two distinct sharp peaks in the 3300-3500 cm⁻¹ region. A strong, sharp absorption band around 1600-1630 cm⁻¹ would be indicative of the amide carbonyl (C=O) stretch. Other significant peaks would include C-N stretching (~1300 cm⁻¹) and aromatic C=C stretching (~1500-1600 cm⁻¹).

Raman Spectroscopy: Raman spectroscopy would provide complementary information. The symmetric aromatic ring breathing mode would be particularly strong, and the C=O stretch would also be visible. Raman is often less sensitive to polar functional groups like N-H, making it a useful adjunct to FT-IR.

Table 2: Predicted Vibrational Frequencies for Key Functional Groups

| Functional Group | Vibration Mode | Predicted FT-IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) |

|---|---|---|---|

| Primary Amine | N-H Symmetric & Asymmetric Stretch | 3350, 3450 | Weak |

| Amide Carbonyl | C=O Stretch | 1620 | Strong |

| Aromatic Ring | C=C Stretch | 1600, 1515 | Strong |

| Amine | N-H Scissoring | 1610 | Weak |

Mass spectrometry (MS) provides information about the mass-to-charge ratio (m/z) of a molecule, allowing for the determination of its molecular weight and elemental composition.

High-Resolution Mass Spectrometry (HRMS): HRMS is critical for unambiguously confirming the molecular formula. By measuring the m/z to several decimal places, the exact mass of the molecular ion ([M+H]⁺) can be determined. For Methanone, (4-aminophenyl)-1-azetidinyl- (C₁₀H₁₂N₂O), the calculated exact mass is 204.0950 Da. An experimental HRMS result matching this value would provide very strong evidence for the compound's identity.

Tandem Mass Spectrometry (MS/MS): In MS/MS analysis, the molecular ion is isolated and fragmented. The resulting fragmentation pattern provides a structural fingerprint. For this molecule, characteristic fragments would be expected from the cleavage of the amide bond, leading to the formation of the 4-aminobenzoyl cation (m/z 120.04) and the loss of the azetidine ring.

Table 3: Predicted Mass Spectrometry Fragments

| Ion | Formula | Calculated Exact Mass (m/z) | Description |

|---|---|---|---|

| [M+H]⁺ | C₁₀H₁₃N₂O⁺ | 177.1028 | Protonated Molecular Ion |

| [M-C₃H₅N+H]⁺ | C₇H₈NO⁺ | 122.0606 | Loss of azetidine |

Chromatographic Purity Assessment and Separation Techniques (HPLC, UPLC, GC)

Chromatographic methods are essential for determining the purity of a compound and for separating it from reaction byproducts or impurities.

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC): Reversed-phase HPLC and UPLC are the premier methods for assessing the purity of Methanone, (4-aminophenyl)-1-azetidinyl-. A C18 column with a mobile phase consisting of a water/acetonitrile or water/methanol gradient would be suitable. Due to the presence of the aromatic ring, the compound is strongly chromophoric, making a UV detector (set to ~254 nm or the compound's λmax) ideal for detection. A purity assessment would be made by integrating the area of the main peak relative to the total area of all peaks in the chromatogram.

Gas Chromatography (GC): Due to its polarity and relatively high molecular weight, direct analysis by GC may be challenging without derivatization. Silylation of the primary amine group could be employed to increase volatility and improve peak shape, allowing for purity analysis by GC coupled with a flame ionization detector (FID).

X-ray Diffraction Analysis for Solid-State Structure Elucidation

Should the compound be crystalline, single-crystal X-ray diffraction provides the most definitive structural information. This technique can determine the three-dimensional arrangement of atoms in the solid state, providing precise measurements of bond lengths, bond angles, and torsional angles. It is the only method that can unambiguously establish the absolute configuration and conformation of the molecule in its crystalline form, revealing details about intermolecular interactions such as hydrogen bonding and crystal packing.

Emerging Hyphenated and Miniaturized Analytical Platforms

Modern analytical chemistry increasingly relies on hyphenated techniques that couple the separation power of chromatography with the detection specificity of spectrometry.

LC-MS/MS: The coupling of UPLC with tandem mass spectrometry (LC-MS/MS) is a powerful tool for both qualitative and quantitative analysis. It allows for the separation of the target compound from a complex mixture while simultaneously providing mass data that confirms its identity and structure. This is particularly valuable for metabolite identification or analysis in biological matrices.

Supercritical Fluid Chromatography (SFC)-MS: SFC is an emerging technique that uses supercritical CO₂ as a mobile phase. nih.gov It can offer faster and more efficient separations than HPLC for certain classes of molecules. The use of related compounds like N-(4-aminophenyl)piperidine as derivatization agents to improve detection in SFC-MS highlights the utility of this platform for analyzing compounds containing the aminophenyl moiety. nih.gov

Strategic Research Directions in Medicinal Chemistry Employing Azetidinyl Aminophenyl Ketone Architectures

Azetidine (B1206935) Ring as a Core Structural Motif in Bioactive Compounds

The azetidine ring, a four-membered nitrogen-containing heterocycle, has emerged as a significant structural motif in medicinal chemistry. researchgate.netrsc.orgrsc.org Its growing appeal stems from its unique combination of properties, including satisfactory stability, molecular rigidity, and the ability to introduce specific three-dimensional arrangements of functional groups. researchgate.netnih.govenamine.net This strained ring system is more stable than the highly reactive aziridines, yet it possesses a ring strain of approximately 25.4 kcal/mol, which can be harnessed for unique chemical reactivity under appropriate conditions. rsc.org The incorporation of the azetidine scaffold into drug candidates has been shown to impart favorable pharmacokinetic properties, often superior to those conferred by the more commonly used five- and six-membered nitrogen heterocycles. researchgate.net Consequently, azetidines are found in a variety of biologically active compounds, including natural products and approved pharmaceuticals such as the antihypertensive drug Azelnidipine. rsc.orgenamine.net

The synthetic accessibility of functionalized azetidines has historically been a challenge, limiting their broader application in drug discovery. researchgate.net However, recent advancements in synthetic methodologies, such as the aza Paternò-Büchi reaction, intramolecular C-H amination, and strain-release homologation of azabicyclo[1.1.0]butanes, have provided more efficient routes to a diverse range of azetidine-containing building blocks. researchgate.netrsc.org These developments are paving the way for the increased utilization of this valuable scaffold in the design of novel therapeutics.

Modulating Physicochemical Properties through Azetidine Scaffold Incorporation

The incorporation of an azetidine scaffold into a molecule can significantly modulate its physicochemical properties, which are crucial for its absorption, distribution, metabolism, and excretion (ADME) profile. The rigid and three-dimensional nature of the azetidine ring can influence a compound's solubility, lipophilicity, and metabolic stability. nih.govnih.govacs.org

For instance, the replacement of more flexible or larger ring systems with a compact azetidine moiety can lead to a decrease in molecular weight and lipophilicity, thereby improving ligand efficiency. enamine.netnih.gov This strategy allows for the optimization of a compound's ADME properties while maintaining or even enhancing its biological potency. In some cases, the introduction of an azetidine ring has been shown to improve metabolic stability by blocking sites susceptible to metabolism. The strained nature of the ring, however, can also introduce metabolic liabilities, a factor that needs to be carefully considered during the design process.

The polar nitrogen atom within the azetidine ring can also contribute to improved aqueous solubility and provides a handle for further functionalization to fine-tune physicochemical properties. researchgate.net The ability to balance these properties is a key advantage of using the azetidine scaffold in drug design.

| Property | Impact of Azetidine Incorporation | References |

| Lipophilicity (LogP) | Can decrease lipophilicity, leading to improved solubility and reduced off-target effects. | nih.gov |

| Solubility | The polar nitrogen atom can enhance aqueous solubility. | researchgate.net |

| Metabolic Stability | Can block metabolic sites, but the strained ring can also be a site of metabolism. | acs.org |

| Molecular Rigidity | Increases rigidity, which can improve binding affinity and selectivity. | researchgate.netenamine.net |

| Three-Dimensionality | Provides a well-defined 3D structure for precise orientation of substituents. | nih.gov |

Stereochemical Considerations in Molecular Recognition

The stereochemistry of the azetidine ring plays a critical role in molecular recognition and, consequently, in the biological activity of a compound. The puckered nature of the four-membered ring allows for the precise spatial arrangement of substituents, which can significantly impact the binding affinity and selectivity for a biological target. nih.govresearchgate.net

The synthesis of stereochemically defined azetidines is therefore of utmost importance in medicinal chemistry. nih.gov Enantiomerically pure azetidine derivatives often exhibit different pharmacological profiles, with one enantiomer being significantly more potent or having a different mode of action than the other. For example, in the development of STAT3 inhibitors, the stereochemistry of the azetidine-2-carboxamide (B111606) was found to be crucial for achieving sub-micromolar potency. nih.gov

The development of stereocontrolled synthetic methods for azetidines allows for the systematic exploration of the stereochemical requirements for optimal target engagement. nih.gov This includes the control of relative and absolute stereochemistry at multiple stereocenters on the azetidine ring, enabling the design of ligands that can precisely complement the three-dimensional architecture of a protein's binding site.

The Aminophenyl Ketone Unit in Ligand Design

The aminophenyl ketone moiety is a versatile pharmacophore that has been incorporated into a wide range of biologically active molecules. nih.govnih.gov The ketone group, with its planar structure and carbonyl oxygen, can act as a hydrogen bond acceptor, engaging in crucial interactions with biological targets. stereoelectronics.org The carbonyl group also possesses a significant dipole moment, which can contribute to dipole-dipole interactions within a binding site. stereoelectronics.org

The aminophenyl portion of the scaffold provides a rich platform for establishing various non-covalent interactions. The amino group can act as a hydrogen bond donor and, depending on its substitution and the local microenvironment, can be protonated to form an ionic bond. stereoelectronics.org The phenyl ring itself can participate in hydrophobic interactions, pi-stacking, and cation-pi interactions, further anchoring the ligand to its target.

The relative positioning of the amino group and the ketone is critical for defining the vectoral presentation of these key interacting groups. In the case of a 4-aminophenyl ketone, the para-substitution pattern allows for an extended conformation that can span a significant distance within a binding pocket, potentially interacting with distinct sub-sites. This structural unit is found in compounds with diverse therapeutic applications, highlighting its importance in ligand design.

Rational Derivatization for Targeted Molecular Interactions

Rational derivatization of the (4-aminophenyl)-1-azetidinyl-methanone scaffold is a key strategy for optimizing its interaction with specific biological targets. rsc.orgresearchgate.netresearchgate.net This involves the targeted modification of both the azetidine heterocycle and the aminophenyl moiety to enhance binding affinity, selectivity, and pharmacokinetic properties.

Functionalization of the Azetidine Heterocycle

The azetidine ring offers multiple sites for chemical modification, allowing for the introduction of a variety of substituents to probe the chemical space around the core scaffold. rsc.orgresearchgate.net The nitrogen atom of the azetidine can be functionalized through acylation, sulfonylation, or alkylation to introduce groups that can form additional interactions with the target protein. researchgate.net

Furthermore, the carbon atoms of the azetidine ring can be substituted to introduce functionality that can modulate the compound's properties. For instance, the introduction of substituents at the 3-position of the azetidine ring can project into specific pockets of a binding site, leading to increased potency and selectivity. The synthesis of spirocyclic azetidines, where the azetidine ring is fused to another ring system, can further constrain the conformation of the molecule and introduce novel three-dimensional shapes for exploring new chemical space. researchgate.netnih.gov

Chemical Modifications of the Aminophenyl Moiety

The aminophenyl moiety provides a versatile handle for chemical modification to fine-tune the electronic and steric properties of the ligand. ull.esnih.gov The amino group can be acylated, alkylated, or used as a point of attachment for larger fragments to extend into different regions of the binding site. nih.gov These modifications can also influence the pKa of the amino group, thereby affecting its ionization state at physiological pH and its ability to form ionic interactions.

The phenyl ring itself can be substituted with a variety of functional groups to enhance target interactions. pressbooks.pub For example, the introduction of electron-withdrawing or electron-donating groups can modulate the electronic properties of the ring and its ability to participate in pi-stacking or cation-pi interactions. Halogen atoms can be introduced to form halogen bonds, which are increasingly recognized as important interactions in drug-target binding. Furthermore, replacing the phenyl ring with other aromatic or heteroaromatic systems can alter the shape, polarity, and hydrogen bonding capacity of this part of the molecule, leading to improved pharmacological profiles. pressbooks.pub

Optimization of the Methanone (B1245722) Linker

In medicinal chemistry, the methanone, or ketone, linker within the azetidinyl-aminophenyl ketone scaffold is a critical determinant of a molecule's pharmacological properties. Its optimization is a key strategy for modulating potency, selectivity, and pharmacokinetic parameters. The carbonyl group's electronic nature and its role as a hydrogen bond acceptor are pivotal for molecular recognition at the target protein. Research efforts focus on several optimization strategies for this linker.

One common approach involves the introduction of bioisosteres to replace the ketone group. This is done to alter the compound's metabolic stability, as ketones can be susceptible to in vivo reduction to secondary alcohols, potentially leading to altered activity or faster clearance. Furthermore, modifying the steric and electronic environment around the methanone linker by adding substituents to the adjacent phenyl ring can refine the orientation of the molecule within a binding pocket. Structure-activity relationship (SAR) studies have shown that the nature and position of these substituents significantly influence biological activity. For example, the addition of electron-withdrawing or electron-donating groups can impact the hydrogen-bonding capacity of the carbonyl oxygen, thereby affecting target affinity.

Another optimization tactic is to constrain the linker's conformation. This can be achieved by incorporating the ketone into a larger ring system or by introducing bulky adjacent groups that restrict rotation. Such conformational locking can reduce the entropic penalty upon binding to a target, leading to higher affinity. The rigidity of the azetidine ring itself contributes to pre-organizing the molecule for target interaction, and modifications to the methanone linker work in concert with this feature to achieve optimal binding geometry.

In Vitro Studies of Molecular Target Engagement and Selectivity (pre-clinical stage)

The preclinical evaluation of compounds based on the azetidinyl-aminophenyl ketone architecture involves a suite of in vitro assays to determine their interaction with biological targets, inhibitory activity, and selectivity profile. These studies are fundamental to establishing a molecule's potential for further development.

Investigation of Enzyme Inhibition Profiles (e.g., protein kinases, glucosidases)

Derivatives of the azetidinyl-aminophenyl ketone scaffold have been investigated as inhibitors of various enzymes, with protein kinases and α-glucosidase being notable targets. nih.govnih.gov

Protein Kinase Inhibition: Protein kinases are a major class of drug targets, particularly in oncology. mdpi.comnih.gov The aminophenyl portion of the scaffold can serve as a "hinge-binder," a common motif in kinase inhibitors that forms hydrogen bonds with the backbone of the kinase hinge region. The azetidinyl group can be directed towards a solvent-exposed region or a specific sub-pocket, while the methanone linker positions these two moieties. Optimization studies often focus on modifying the aminophenyl and azetidinyl groups to achieve selectivity for a specific kinase. For instance, derivatives have been developed as potent inhibitors of receptor tyrosine kinases like c-Mer Tyrosine Kinase (MerTK). nih.gov The inhibitory activity is typically quantified by the half-maximal inhibitory concentration (IC50), with lower values indicating greater potency.

Glucosidase Inhibition: α-Glucosidase inhibitors are a class of oral anti-diabetic drugs that work by preventing the digestion of carbohydrates. chemenu.com Various heterocyclic compounds, including those with structural similarities to the azetidinyl-aminophenyl ketone scaffold, have shown potent α-glucosidase inhibitory activity. nih.govnih.govcapes.gov.br Structure-activity relationship studies on related series of compounds have demonstrated that the inhibitory potential is highly dependent on the substituents on the phenyl ring. capes.gov.br For example, the presence of hydroxyl or halogen groups can significantly enhance inhibitory activity compared to the standard drug, acarbose. capes.gov.br

Below is a table summarizing the α-glucosidase inhibitory activity for representative compounds from related structural classes.

| Compound Series | Specific Derivative Example | Target Enzyme | IC50 (µM) | Reference Standard (Acarbose) IC50 (µM) |

| Thiazolidine-2,4-dione Derivatives | Compound 6k | α-Glucosidase | 5.44 ± 0.13 | 817.38 ± 6.27 |

| Oxadiazole Derivatives | Compound 18 | α-Glucosidase | 2.64 ± 0.05 | 856.45 ± 5.60 |

| Benzothiazine Derivatives | Compound 12a | α-Glucosidase | 18.25 | 58.8 |

Receptor Binding Characterization (e.g., dopamine (B1211576) receptors)

The azetidinyl-aminophenyl ketone scaffold is also explored for its potential to interact with G-protein coupled receptors (GPCRs), such as dopamine receptors. nih.gov The development of subtype-selective drugs for these receptors is a major challenge due to the high structural homology among family members like the D2, D3, and D4 receptors. mdpi.commdpi.com

The structural components of the scaffold play distinct roles in receptor binding. The protonated amine of the azetidine ring can form a key ionic interaction with a conserved aspartate residue in the transmembrane domain of dopamine receptors. The aminophenyl-methanone portion can engage in various interactions, including hydrogen bonds and aromatic interactions, within the receptor's binding pocket. nih.gov The affinity of these compounds for their target receptors is determined using radioligand binding assays and is typically expressed as the inhibition constant (Ki) or IC50 value. High affinity (low Ki value) and high selectivity for one receptor subtype over others are primary goals of optimization. For example, modifications to the linker and terminal phenyl group in related 4-phenylpiperidine (B165713) and 4-phenylpiperazine series have been shown to drastically alter affinity and selectivity for the D4 receptor over D2 and D3 subtypes. mdpi.com

Covalent and Non-Covalent Protein Reactivity Profiling

Understanding how a compound interacts with its target protein—whether through reversible (non-covalent) or irreversible (covalent) binding—is crucial. nih.gov

Non-Covalent Interactions: For most applications, compounds based on the azetidinyl-aminophenyl ketone scaffold are designed as non-covalent inhibitors. Their binding is governed by a combination of electrostatic interactions, hydrogen bonds, van der Waals forces, and hydrophobic interactions. The carbonyl oxygen of the methanone linker is a key hydrogen bond acceptor, while the phenyl ring can participate in π-π stacking or hydrophobic interactions. The azetidine ring, depending on its substitution, can also fit into specific hydrophobic pockets. Molecular docking and X-ray crystallography are used to visualize these binding modes and guide further design. frontiersin.org

Covalent Reactivity: While less common for this specific scaffold, the potential for covalent bond formation can be engineered into a molecule. nih.gov This typically involves incorporating a reactive electrophilic group (a "warhead") that can form a permanent bond with a nucleophilic amino acid residue (like cysteine, lysine, or serine) in the target's binding site. nih.govescholarship.org The ketone of the methanone linker itself is not typically reactive enough to act as a covalent warhead under physiological conditions. However, if desired, the scaffold could be modified to include electrophilic groups. Profiling for unintended covalent reactivity is also an important step in preclinical safety assessment to rule out off-target modifications that could lead to toxicity. kyoto-u.ac.jp

Prospective Research Trajectories and Unexplored Frontiers for Methanone, 4 Aminophenyl 1 Azetidinyl

Development of Sustainable and Economical Synthetic Pathways

The future viability of Methanone (B1245722), (4-aminophenyl)-1-azetidinyl- and its derivatives is intrinsically linked to the development of green and cost-effective synthetic methodologies. Traditional synthetic routes often rely on stoichiometric reagents, harsh reaction conditions, and multi-step procedures that generate significant chemical waste. Future research should prioritize the development of more sustainable alternatives that adhere to the principles of green chemistry.

Key areas for investigation include:

Catalytic Amidation: Exploring catalytic methods for the direct amidation of 4-aminobenzoic acid or its derivatives with azetidine (B1206935) would represent a significant advancement. nih.gov The use of transition metal or organocatalysts could circumvent the need for stoichiometric activating agents, thereby reducing waste and improving atom economy. mdpi.com

Flow Chemistry: Continuous flow synthesis offers numerous advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, and the potential for automation and scalability. researchgate.netnih.gov Developing a flow-based synthesis for Methanone, (4-aminophenyl)-1-azetidinyl- could lead to a more efficient, reproducible, and economical manufacturing process. rsc.org

Biocatalysis: The use of enzymes to catalyze the formation of the amide bond would offer a highly selective and environmentally benign synthetic route. nih.gov Directed evolution of existing enzymes or the discovery of novel biocatalysts could provide a powerful tool for the sustainable production of this compound.

| Synthetic Strategy | Potential Advantages | Key Research Challenges |

| Catalytic Amidation | Reduced waste, higher atom economy, milder reaction conditions. | Catalyst discovery and optimization, substrate scope limitations. |

| Flow Chemistry | Improved safety, scalability, and reproducibility; potential for automation. | Reactor design, optimization of flow parameters, initial setup costs. |

| Biocatalysis | High selectivity, mild reaction conditions, environmentally friendly. | Enzyme discovery and engineering, substrate specificity, scalability. |

| Renewable Feedstocks | Reduced reliance on fossil fuels, improved sustainability profile. | Development of efficient conversion pathways, economic viability. |

Integration of Artificial Intelligence and Machine Learning in Molecular Design

Artificial intelligence (AI) and machine learning (ML) are poised to revolutionize the design and discovery of novel molecules with tailored properties. mdpi.com For Methanone, (4-aminophenyl)-1-azetidinyl-, these computational tools can be leveraged to explore vast chemical spaces and predict the properties of virtual derivatives, thereby accelerating the discovery of new applications.

Prospective research directions include:

De Novo Design: Generative AI models can be trained on existing chemical data to design novel analogs of Methanone, (4-aminophenyl)-1-azetidinyl- with optimized properties for specific applications, such as enhanced fluorescence or catalytic activity.

Property Prediction: ML models, including quantitative structure-activity relationship (QSAR) models, can be developed to predict various physicochemical and biological properties of derivatives. nih.govnih.gov This would enable the rapid screening of virtual libraries and the prioritization of candidates for synthesis and experimental evaluation.

Reaction Prediction and Optimization: AI algorithms can be employed to predict the outcomes of chemical reactions and to optimize synthetic pathways for improved yield and selectivity. This can significantly reduce the experimental effort required to develop efficient syntheses for new derivatives.

| AI/ML Application | Potential Impact | Data Requirements |

| De Novo Design | Rapid generation of novel molecular structures with desired properties. | Large datasets of molecules with known properties for model training. |